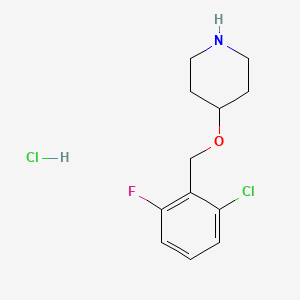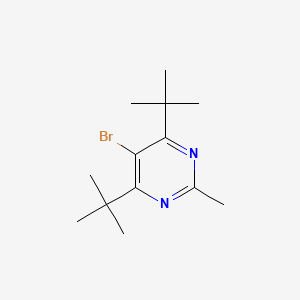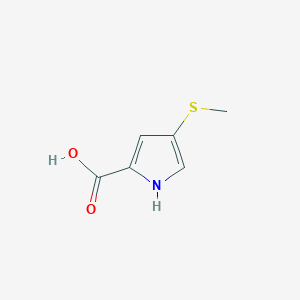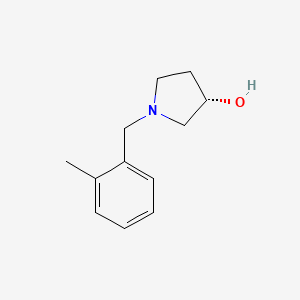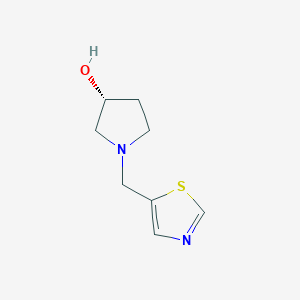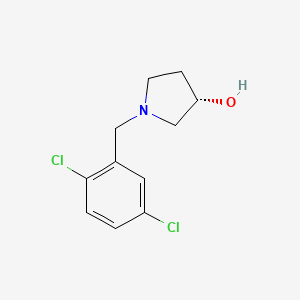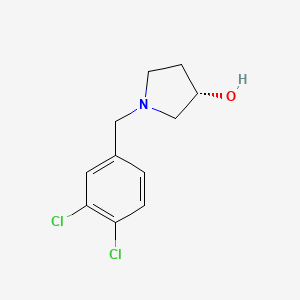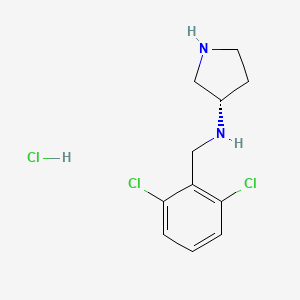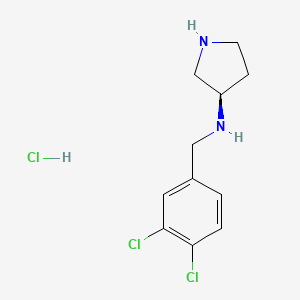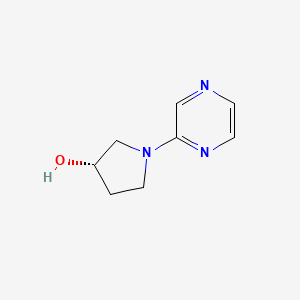
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol
Descripción general
Descripción
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrazine and pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, under palladium-catalyzed conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize catalysts, solvents, and temperatures.
Purification: Implementing advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors.
Biological Studies: The compound is used as a probe to study enzyme-substrate interactions and receptor binding affinities.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industrial Applications: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-1-Pyrazin-2-yl-pyrrolidin-3-ol involves:
Molecular Targets: The compound primarily targets neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: It modulates the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Pyrazin-2-yl-pyrrolidin-3-ol: The enantiomer of the compound, which may exhibit different biological activities.
1-Pyrazin-2-yl-pyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
2-Pyrazinyl-3-pyrrolidinol: A positional isomer with the hydroxyl group on a different carbon atom.
Uniqueness
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological profiles compared to its enantiomers and isomers.
Propiedades
IUPAC Name |
(3S)-1-pyrazin-2-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKVTACICNZEH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279620 | |
| Record name | 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-09-6 | |
| Record name | 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B3229880.png)


